Cas no 1162262-35-2 (2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)

2-(4-Difluoromethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances shelf life and handling compared to boronic acids, while the difluoromethoxy and fluoro substituents impart electronic and steric effects useful in fine-tuning reactivity. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where selective functionalization of aromatic systems is required. Its high purity and consistent performance make it a reliable choice for constructing complex biaryl structures under mild conditions. The product is typically supplied under inert conditions to ensure optimal stability.
2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane structure
1162262-35-2 structure
Product Name:2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane
CAS No:1162262-35-2
MF:C13H16BF3O3
MW:288.070554733276
MDL:MFCD12910510
CID:2614318
PubChem ID:45588484
Update Time:2025-06-26

2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(4-(difluoro-methoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • EN300-189782
    • DTXSID30670679
    • 1162262-35-2
    • AKOS015969175
    • C77622
    • 2-(4-DifluoroMethoxy-3-fluorophenyl)-4,4,5,5-tetraMethyl -[1,3,2]dioxaborolane
    • 2-(4-DIFLUOROMETHOXY-3-FLUORO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE
    • CS-0069820
    • 2-(4-Difluoromethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • SCHEMBL253525
    • Z1915308697
    • DB-216429
    • AS-82354
    • 2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MFCD12910510
    • DTXCID70621428
    • 824-642-3
    • MWB26235
    • 2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane
    • MDL: MFCD12910510
    • Inchi: 1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-10(9(15)7-8)18-11(16)17/h5-7,11H,1-4H3
    • InChI Key: NYRSHQCHDLSCNW-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(B2OC(C)(C)C(C)(C)O2)=C1)OC(F)F

Computed Properties

  • Exact Mass: 288.1144590g/mol
  • Monoisotopic Mass: 288.1144590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane Pricemore >>

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2-(4-Difluoromethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, 90%; .
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2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1162262-35-2)2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane
Order Number:A1103441
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:38
Price ($):199.0/957.0
Email:sales@amadischem.com

2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane Related Literature

Additional information on 2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane

Introduction to 2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane (CAS No. 1162262-35-2)

2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane, identified by its CAS number 1162262-35-2, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boryl ether derivative is characterized by its unique structural features, including a phenyl ring substituted with fluoro and difluoromethoxy groups, coupled with a tetramethyl-substituted dioxaborolane moiety. These structural attributes make it a valuable intermediate in synthetic chemistry, particularly in cross-coupling reactions that are pivotal for the development of novel therapeutic agents.

The compound's relevance is underscored by its utility in modern synthetic methodologies. Specifically, the presence of the boryl group and the dioxaborolane core allows for efficient participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of biaryl compounds that are prevalent in many pharmacologically active molecules. The electron-withdrawing nature of the fluoro and difluoromethoxy substituents further enhances the reactivity of the boron center, making it an ideal candidate for facilitating high-yielding transformations.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The 4-Difluoromethoxy-3-fluoro-phenyl moiety in this compound exemplifies this trend, as fluorine atoms are known to modulate physicochemical properties such as lipophilicity and polar surface area. This modulation is critical for optimizing drug-like characteristics, ensuring that the final therapeutic agents exhibit desirable pharmacokinetic profiles. Furthermore, the tetramethyl-substituted dioxaborolane group contributes to steric stability, preventing unwanted side reactions that could compromise yield and purity.

Current advancements in medicinal chemistry have highlighted the importance of boron-containing compounds in drug discovery. Boron atoms can serve as key structural motifs in small molecules, offering both metabolic resilience and unique interaction profiles with biological macromolecules. For instance, borylated compounds have been explored as potential inhibitors of enzymes involved in cancer pathways. The 1,3,2dioxaborolane scaffold provides a stable platform for further functionalization, allowing chemists to tailor properties such as solubility and bioavailability. This adaptability has made such derivatives indispensable in hit-to-lead optimization campaigns.

The synthesis of 2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane involves multi-step organic transformations that require precise control over reaction conditions. The introduction of fluoro substituents necessitates careful handling to prevent unwanted side reactions due to their high electronegativity. However, modern synthetic techniques have mitigated many of these challenges through optimized protocols involving inert atmospheres and specialized catalysts. The tetramethyl group further stabilizes the boron center against hydrolysis or oxidation, ensuring long-term storage stability and reagent integrity.

Recent studies have demonstrated the utility of this compound in constructing novel heterocyclic frameworks. By employing palladium-catalyzed borylation followed by Suzuki coupling with aryl halides or triflates bearing suitable substituents at the 3-position relative to a fluoro or difluoromethoxy group (e.g., 4-Difluoromethoxy-3-fluoro-phenyl), complex fused systems can be generated efficiently. These heterocycles exhibit promising biological activity across various disease indications due to their ability to mimic natural product scaffolds while incorporating fluorine-enhanced interactions with target proteins.

The impact of fluorine substitution on electronic properties has also been extensively studied. In 2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane, the electron-withdrawing effects of both fluoro groups contribute to a significant shift in pKa values compared to non-fluorinated analogs. This can influence protonation states under physiological conditions but also modulate reactivity in cross-coupling processes by altering orbital overlap between transition metals and substrates during catalysis. Such insights are critical for designing synthetic routes that maximize efficiency while minimizing byproduct formation.

In conclusion,2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane (CAS No.1162262-35-2) represents a cornerstone intermediate in contemporary pharmaceutical synthesis due to its versatile reactivity and structural adaptability. Its incorporation into advanced drug discovery programs continues to yield innovative molecular architectures with enhanced pharmacological profiles driven by strategic fluorination at key positions within aromatic systems.

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Amadis Chemical Company Limited
(CAS:1162262-35-2)2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane
A1103441
Purity:99%/99%
Quantity:1g/5g
Price ($):199.0/957.0
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